Eriocarpin

Description

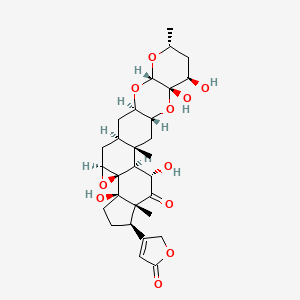

Structure

3D Structure

Properties

Molecular Formula |

C29H38O11 |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

(1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,22R,23S,25R)-3,9,22,23-tetrahydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosan-4-one |

InChI |

InChI=1S/C29H38O11/c1-12-6-18(30)29(35)24(37-12)38-16-8-14-9-19-28(40-19)22(25(14,2)10-17(16)39-29)21(32)23(33)26(3)15(4-5-27(26,28)34)13-7-20(31)36-11-13/h7,12,14-19,21-22,24,30,32,34-35H,4-6,8-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,19+,21+,22-,24+,25+,26+,27-,28+,29+/m1/s1 |

InChI Key |

FKJNCBGJYUAKQQ-MBVMSADQSA-N |

SMILES |

CC1CC(C2(C(O1)OC3CC4CC5C6(O5)C(C4(CC3O2)C)C(C(=O)C7(C6(CCC7C8=CC(=O)OC8)O)C)O)O)O |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4C[C@H]5[C@]6(O5)[C@@H]([C@]4(C[C@H]3O2)C)[C@@H](C(=O)[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)O)O |

Canonical SMILES |

CC1CC(C2(C(O1)OC3CC4CC5C6(O5)C(C4(CC3O2)C)C(C(=O)C7(C6(CCC7C8=CC(=O)OC8)O)C)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographical Distribution of Eriocarpin-Producing Genera and Species

This compound has been isolated from plants belonging to the family Apocynaceae, among others. ontosight.ai Some species within the Asclepias genus, which is part of the Apocynaceae family, are known to contain cardenolides, including this compound. Specifically, Asclepias eriocarpa has been identified as a source of this compound. researchgate.net Another plant where this compound has been detected is Mentha × piperita (peppermint), which belongs to the Lamiaceae family. google.comrdd.edu.iq

The geographical distribution of these this compound-producing plants varies. Species of the Asclepias genus are distributed across different regions. researchgate.net Asclepias syriaca, for instance, is found across an extensive North American range, from North Dakota east to Vermont and south to Virginia. researchgate.net Mentha × piperita is native to Europe but is now widely distributed globally, including in eastern and northern Europe, the United States, and Africa, and is consistently cultivated worldwide. amazonaws.com

Methodological Approaches for Plant Material Extraction

The isolation process of this compound typically begins with the extraction of plant material using solvents. ontosight.ai Various methods are employed for the extraction of phytochemicals from plants, and the choice of method can depend on the nature of the plant material and the target compounds. essencejournal.comnih.gov

Common extraction techniques include maceration, percolation, and Soxhlet extraction. essencejournal.comnih.govbepls.com More advanced methods such as supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) are also utilized for their efficiency in extracting higher yields from smaller amounts of plant material. essencejournal.combepls.com

In general, extraction procedures involve contacting the plant material with a suitable solvent or a series of solvents with increasing polarity to dissolve the desired compounds. nih.govup.ac.za Solvents commonly used include polar solvents like water and alcohols (e.g., methanol (B129727), ethanol), intermediate polarity solvents such as acetone (B3395972) and dichloromethane, and nonpolar solvents like n-hexane and ether. nih.govbepls.comup.ac.za For example, serial exhaustive extraction using hexane, dichloromethane, acetone, and methanol has been employed for the isolation of antibacterial compounds from Combretum species. up.ac.za

Dried plant material is often preferred for extraction due to fewer associated problems compared to fresh material, although freshly harvested and dried material is more commonly used. up.ac.za

Advanced Chromatographic Purification Strategies for this compound Isolation

Following extraction, chromatographic techniques are essential for the purification of this compound from the complex mixture of compounds present in plant extracts. ontosight.ai Chromatography is a versatile and powerful method for separating and purifying compounds based on their differential partitioning between a stationary phase and a mobile phase. huji.ac.ilresearchgate.net

Various chromatographic methods are employed in the purification of natural products, including this compound. researchgate.net These strategies aim to achieve high purity of the target molecule by clearing remaining impurities. cytivalifesciences.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of phytochemicals, including cardenolides like this compound. researchgate.netrdd.edu.iqessencejournal.com HPLC offers high resolution and is suitable for both qualitative and quantitative analysis of plant extracts. essencejournal.com

In the context of cardenolide analysis and isolation, HPLC-DAD (Diode Array Detector) can be used for estimating the total cardenolide concentration in plant extracts. researchgate.net Reversed-phase HPLC is a common mode used for the separation of relatively nonpolar to moderately polar compounds. An octadecylsilane (B103800) (C18) column is frequently used as the stationary phase, with a mixture of acetonitrile (B52724) and water, often containing an additive like formic acid, serving as the mobile phase in a gradient system. researchgate.net

HPLC methods are validated for parameters such as linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable results. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) is an advanced chromatographic technique that offers improved separation efficiency and reduced analysis time compared to conventional HPLC, often utilizing smaller particle size columns. theses.fr UPLC is coupled with highly sensitive detectors like mass spectrometers (MS) for targeted metabolomics and detailed analysis of compounds in complex matrices. researchgate.nettheses.fr

UPLC-HRMS (High-Resolution Mass Spectrometry), for instance, uses reversed-phase chromatography with a C18 column and can be coupled to instruments like an Orbitrap mass spectrometer for the determination of relative concentrations of specific cardenolide compounds, including this compound. researchgate.net This methodology allows for sensitive detection and characterization of natural products in plant extracts.

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is another chromatographic technique that can be used for the analysis of phytochemicals. rdd.edu.iqessencejournal.com GC is typically applied to volatile or semi-volatile compounds that can be vaporized without decomposition. While GC is a powerful tool for the separation and analysis of many organic compounds, its application to the analysis or isolation of this compound would depend on the compound's volatility and thermal stability. Cardenolides, being relatively large and complex molecules, may require derivatization to be amenable to GC analysis. GC is often coupled with mass spectrometry (GC-MS) for the identification of compounds. researchgate.net

Biosynthetic Pathways and Precursor Analysis

Proposed Biosynthetic Routes for Eriocarpin and Related Cardenolides

The biosynthesis of cardenolides is understood to involve modifications of a steroid core, with common alterations including glycosylation and hydroxylation. nih.gov Research into cardenolide biosynthesis in plants like Erysimum and Digitalis has provided insights into the initial steps and key intermediates. nih.govmpg.de

One proposed starting point for cardenolide biosynthesis is the molecule pregnenolone (B344588), sometimes referred to as the "mother of all steroid hormones". mpg.de Enzymes from the CYP87A family have been identified as catalyzing the conversion of cholesterol and phytosterols (B1254722) into pregnenolone in certain cardenolide-producing plants. mpg.de This conversion is considered an initial step in the cardenolide biosynthetic pathway. mpg.de

While this compound's specific pathway is not detailed, its classification as a card-20(22)-enolide suggests it shares common biosynthetic origins and potentially some enzymatic steps with other cardenolides like digitoxin (B75463) and digoxin (B3395198). Digitoxin is a cardenolide glycoside derived from digitoxigenin, and digoxin is a hydroxylated version of digitoxin. nih.govnih.gov Studies on Asclepias species, from which this compound has been isolated, note that its structure is similar but not identical to calotropagenin-based cardenolides found in other Asclepias species. researchgate.netresearchgate.net The conversion of labriformidin (B1215025) into desglucosyrioside, which has been identified as identical to this compound, involves the reduction of a keto-function in the carbohydrate portion. researchgate.netresearchgate.net This suggests that modifications to the glycoside portion are also part of the biosynthetic process for this compound.

Identification of Key Enzymatic Transformations and Intermediates in this compound Biosynthesis

Research on cardenolide biosynthesis in Erysimum has identified several enzymes that play a role in determining the stereochemistry of the steroid core. These include 3β-hydroxysteroid dehydrogenase (Ec3βHSD), ketosteroid isomerase (Ec3KSI), progesterone (B1679170) 5β-reductase (EcP5βR2), and steroid 5α-reductase (EcDET2). nih.govbiorxiv.org These enzymes work together to influence the saturation and stereochemistry at carbon 5 of the steroid core. nih.govbiorxiv.org

Another crucial enzymatic step identified in Erysimum cheiranthoides is the cleavage of the side chain from sterol precursors, which initiates cardenolide biosynthesis. researchgate.net This step is catalyzed by cytochrome P450 monooxygenases, specifically EcCYP87A126. researchgate.net Knockout lines lacking functional EcCYP87A126 showed eliminated cardiac glycoside production, highlighting its essential role. researchgate.net EcCYP716A418, another cytochrome P450 enzyme, is involved in cardenolide hydroxylation. researchgate.net

While these enzymes have been identified in the context of Erysimum cardenolide biosynthesis, it is plausible that homologous enzymes are involved in the biosynthesis of this compound in other plant species. The conversion of labriformidin to this compound, involving the reduction of a keto-function in the carbohydrate, implies the action of a reductase enzyme. researchgate.netresearchgate.net

Based on the available information, pregnenolone is a likely intermediate in the biosynthesis of the steroid core of cardenolides, including this compound. mpg.de Further intermediates would involve the modification of this core through hydroxylation, reduction, and glycosylation steps, catalyzed by various enzymes such as cytochrome P450 monooxygenases and reductases. nih.govresearchgate.netresearchgate.netresearchgate.net Labriformidin is also indicated as a precursor to this compound. researchgate.netresearchgate.net

Interactive Table 1: Proposed Key Enzymes and Intermediates in Cardenolide Biosynthesis (Relevant to this compound)

| Category | Compound/Enzyme Name | Proposed Role in Biosynthesis |

| Precursor | Cholesterol | Sterol precursor for pregnenolone. mpg.de |

| Precursor | Phytosterols | Sterol precursors for pregnenolone. mpg.de |

| Intermediate | Pregnenolone | Proposed initial steroid intermediate. mpg.de |

| Intermediate | Labriformidin | Proposed precursor to this compound. researchgate.netresearchgate.net |

| Enzyme | EcCYP87A126 | Cleaves sterol side chain to initiate biosynthesis (in Erysimum). researchgate.net |

| Enzyme | EcCYP716A418 | Involved in cardenolide hydroxylation (in Erysimum). researchgate.net |

| Enzyme | Ec3βHSD | Determines stereochemistry of steroid core (in Erysimum). nih.govbiorxiv.org |

| Enzyme | Ec3KSI | Determines stereochemistry of steroid core (in Erysimum). nih.govbiorxiv.org |

| Enzyme | EcP5βR2 | Determines stereochemistry of steroid core (in Erysimum). nih.govbiorxiv.org |

| Enzyme | EcDET2 | Determines stereochemistry of steroid core (in Erysimum). nih.govbiorxiv.org |

| Enzyme | Reductase (Putative) | Involved in the conversion of labriformidin to this compound. researchgate.netresearchgate.net |

Note: The roles of enzymes identified in Erysimum are proposed based on their function in related cardenolide biosynthesis and their potential relevance to this compound, which is a structurally related compound.

Molecular and Genetic Basis of this compound Biosynthesis (if applicable to available research)

The molecular and genetic basis of cardenolide biosynthesis is an active area of research. Studies in Erysimum have utilized gene coexpression analysis and chemical mutagenesis to identify genes involved in cardenolide production. nih.govbiorxiv.org This approach has successfully linked specific genes encoding enzymes like the cytochrome P450 monooxygenases (EcCYP87A126 and EcCYP716A418) and enzymes involved in steroid core modification (Ec3βHSD, Ec3KSI, EcP5βR2, EcDET2) to cardenolide biosynthesis. nih.govbiorxiv.orgresearchgate.net

While the specific genes responsible for this compound biosynthesis have not been explicitly identified in the provided search results, it is reasonable to infer that similar genetic approaches would be necessary to fully understand its production at the molecular level. The presence of this compound in specific plant species, such as Asclepias eriocarpa and Asclepias labriformis, suggests that these plants possess the necessary genetic machinery for its biosynthesis. researchgate.netacademicjournals.org The variation in cardenolide profiles observed across different plant species, even within the same genus, points to underlying genetic differences influencing the specific types and structures of cardenolides produced. nih.govresearchgate.netresearchgate.netbiorxiv.org Further research focusing on the transcriptome and genome of this compound-producing plants would be necessary to identify the specific genes and regulatory elements involved in its biosynthesis.

Chemical Synthesis Approaches and Strategies

Methodologies for Total Synthesis of Eriocarpin

Based on the available search results, detailed methodologies for the total synthesis of this compound (CID 441858) were not found. The literature reviewed primarily discusses its isolation from natural sources and its structural characterization as a card-20(22)-enolide nih.govuni.lu. While the concept of "full synthesis" is mentioned in the context of recommending further literature consultation nih.gov, specific synthetic routes from basic precursors to the complete this compound structure are not described within the provided information.

Development of Partial Synthesis Routes for this compound Derivatives and Analogues

Research has explored partial synthesis routes related to this compound, often involving transformations of closely related cardenolides. One notable finding indicates the identity of this compound with desglucosyrioside nih.gov. The conversion of labriformidin (B1215025) (CID 441861) into desglucosyrioside (this compound) has been reported, involving specifically the reduction of a 3-keto-function present in the carbohydrate portion of labriformidin nih.gov. This suggests a potential partial synthetic pathway to this compound starting from labriformidin through a targeted functional group transformation on the glycosidic part of the molecule nih.gov.

Furthermore, partial synthesis approaches utilizing uzarigenin (B199929) (CID 92760), another cardenolide, have been explored for the preparation of certain derivatives. While the specific details of these transformations to yield this compound derivatives or analogues are not extensively detailed in the provided snippets, the use of structurally related cardenolides as starting materials represents a strategy for accessing compounds within this class.

Pharmacological Investigations: Cellular and Molecular Mechanisms

In Vitro Studies on Cellular Targets and Signaling Pathways

Research into eriocarpin's in vitro activities has focused on several key areas, including its potential to modulate ion channels, impact cell proliferation, influence oxidative stress responses, regulate inflammatory pathways, affect lipid metabolism, and interact with specific receptors and enzymes.

Modulation of Ion Channels and Transporters (e.g., Sodium-Potassium ATPase Interaction)

Cardioactive steroids, as a class of compounds to which this compound belongs, are known to interact with the sodium-potassium ATPase (Na+/K+-ATPase) enzyme. ontosight.ai The Na+/K+-ATPase is a crucial transmembrane protein responsible for maintaining electrochemical gradients across cell membranes by pumping three sodium ions out of the cell and two potassium ions into the cell, a process that requires ATP hydrolysis. nih.govnih.govyoutube.com This ion transport is fundamental for various cellular functions, including maintaining resting membrane potential, regulating cell volume, and supporting neuronal activity and signal transduction. nih.govnih.govyoutube.comyoutube.com The interaction of cardioactive steroids with Na+/K+-ATPase can influence cardiac contractility and rhythm. ontosight.ai While the general interaction of cardioactive steroids with Na+/K+-ATPase is established, specific detailed studies on this compound's precise modulation of this enzyme are limited, highlighting an area for future investigation. ontosight.ai

Impact on Cellular Proliferation and Cell Cycle Regulation (e.g., G2/M phase arrest)

Investigations into the impact of compounds structurally related to or found in similar plant sources as this compound have provided insights into potential mechanisms of affecting cellular proliferation and inducing cell cycle arrest. For instance, erianin (B49306), a natural diterpenoid from Dendrobium chrysotoxum, has been shown to suppress cell proliferation and induce G2/M-phase arrest in human osteosarcoma cells. nih.gov Erianin treatment increased the proportion of cells in the G2/M phase and decreased those in the G0/G1 and S phases. nih.gov This G2/M arrest was associated with the accumulation and activation of the G2/M-phase regulator Cyclin B1. nih.gov The G2 checkpoint is critical for preventing damaged cells from entering mitosis. nih.gov Similarly, other studies on different natural products and chalcone (B49325) derivatives have demonstrated the induction of G2/M cell cycle arrest in various cancer cell lines, often linked to the modulation of cell cycle regulatory proteins like p21, p53, and 14-3-3σ. medsci.orgnih.govmdpi.comnih.gov While these studies focus on related compounds or general mechanisms of cell cycle arrest, they suggest a potential area of investigation for this compound's effects on cellular proliferation and cell cycle progression.

Mechanisms of Oxidative Stress Response and Antioxidant Activity

Research suggests that compounds found alongside this compound in natural sources may possess antioxidant properties and influence oxidative stress responses. For example, studies on Citrus aurantium peel powder, which contains compounds like hesperidin (B1673128) and this compound, indicated a potential to mitigate oxidative stress induced by high-fat diets. The supplementation led to significant increases in antioxidant enzyme activity, such as superoxide (B77818) dismutase (SOD), and reductions in markers of lipid peroxidation, like malondialdehyde (MDA), in key organs. This aligns with prior studies showing improved oxidative balance with Citrus flavones, including this compound. Oxidative stress is characterized by an imbalance between pro- and antioxidant species, leading to cellular damage. nih.govusp.br Antioxidants can counteract this by inhibiting the formation of free radicals or interrupting their propagation. nih.gov While the study on Citrus aurantium suggests this compound's contribution to antioxidant activity within a complex mixture, dedicated studies on the specific mechanisms of this compound as a single compound in modulating oxidative stress are needed.

Regulation of Inflammatory Mediators and Downstream Signaling Cascades (e.g., NF-κB, MAPK, JAK/STAT, mTOR pathways)

Inflammatory responses are often mediated by key signaling pathways such as NF-κB, MAPK, and JAK/STAT. mdpi.comfrontiersin.orgnih.govnih.gov These pathways play crucial roles in regulating the expression of pro-inflammatory genes and cytokines. mdpi.comfrontiersin.orgnih.gov Studies on other natural products have demonstrated their ability to modulate these cascades. For instance, xanthatin (B112334) has been shown to alleviate LPS-induced inflammation in macrophages by inhibiting the activation of NF-κB, MAPK, and STATs pathways. mdpi.com Similarly, total alkaloids from Aconiti lateralis radix praeparata exerted anti-inflammatory effects by inhibiting NF-κB and JAK/STAT signaling pathways. frontiersin.org The NF-κB pathway is a key regulator of immune and inflammatory responses, and its activation leads to the production of pro-inflammatory factors. nih.gov The JAK/STAT pathway is also essential for managing inflammation and influencing cell fate. nih.gov While the provided search results highlight the importance of these pathways in inflammation and the potential of natural compounds to modulate them, specific research detailing this compound's direct effects on NF-κB, MAPK, JAK/STAT, or mTOR pathways was not prominently found, suggesting this is an area requiring further dedicated investigation.

Modulation of Lipid Metabolism Pathways and Associated Cellular Processes

Some natural compounds have demonstrated the ability to influence lipid metabolism. For example, bioactive compounds found in Citrus aurantium peels, such as flavonoids and polymethoxyflavones, may influence lipid metabolism by inhibiting fat accumulation and modulating adipogenesis. These compounds can also affect enzymes involved in lipid synthesis and oxidation. While this compound is mentioned in the context of Citrus aurantium and its potential benefits related to oxidative balance and lipid peroxidation, the direct impact and specific mechanisms of this compound alone on lipid metabolism pathways and associated cellular processes were not detailed in the search results. Studies on other compounds, like erythropoietin, have shown regulation of energy metabolism, including decreased serum triglycerides and enhanced lipid catabolism via pathways like JAK2-STAT5 signaling. nih.gov This indicates that natural compounds can influence lipid metabolism through various mechanisms, which could be a potential area of study for this compound.

Interactions with Specific Receptors and Enzymes (e.g., P-glycoprotein inhibition, α-glucosidase, α-amylase)

The interaction of natural compounds with specific receptors and enzymes is a significant aspect of their pharmacological activity. For instance, cardenolides, the class of compounds to which this compound belongs, are noted for their P-glycoprotein inhibitory properties. researchgate.net P-glycoprotein is an efflux pump that can contribute to multidrug resistance in various diseases, including cancer. researchgate.net Inhibiting P-glycoprotein can therefore enhance the efficacy of co-administered drugs. researchgate.net

Another area of enzymatic interaction involves enzymes relevant to metabolic disorders, such as α-glucosidase and α-amylase. These enzymes are involved in the digestion of carbohydrates, and their inhibition can help manage postprandial blood glucose levels, a strategy for managing diabetes. mdpi.combenthamscience.comnih.govisciii.esresearchgate.net Numerous natural products have been investigated for their α-amylase and α-glucosidase inhibitory activities. mdpi.combenthamscience.comnih.govisciii.esresearchgate.net While the search results highlight the importance of inhibiting these enzymes for metabolic health and the potential of natural compounds to do so, specific data on this compound's direct inhibitory effects on α-glucosidase or α-amylase were not found.

Data Table: Potential In Vitro Effects and Associated Mechanisms of this compound (Based on available literature and related compound studies)

| Mechanism/Target | Observed Effect/Associated Pathway | Supporting Evidence (Direct/Indirect) |

| Modulation of Ion Channels/Transporters | Interaction with Sodium-Potassium ATPase (Na+/K+-ATPase) | This compound is a cardioactive steroid, a class known to interact with Na+/K+-ATPase. ontosight.ai |

| Cellular Proliferation/Cell Cycle Regulation | Potential for G2/M phase arrest | Studies on related natural products (e.g., erianin) show induction of G2/M arrest and modulation of cell cycle regulators. nih.govmedsci.orgnih.govmdpi.comnih.gov |

| Oxidative Stress Response/Antioxidant Activity | Contribution to antioxidant activity and reduced lipid peroxidation | Mentioned in studies on Citrus aurantium extracts containing this compound, showing improved oxidative balance. |

| Regulation of Inflammatory Mediators | Potential modulation of NF-κB, MAPK, JAK/STAT pathways | Studies on other natural compounds demonstrate inhibition of these key inflammatory pathways. mdpi.comfrontiersin.orgnih.govnih.gov |

| Lipid Metabolism Pathways | Potential influence on fat accumulation and lipid metabolism | Compounds in Citrus aurantium alongside this compound show effects on lipid metabolism. |

| Interactions with Receptors/Enzymes | Potential P-glycoprotein inhibition | Cardenolides, including this compound, are known for P-glycoprotein inhibitory properties. researchgate.net |

| Potential inhibition of α-glucosidase and α-amylase | Numerous natural compounds inhibit these enzymes relevant to glucose metabolism. mdpi.combenthamscience.comnih.govisciii.esresearchgate.net |

Note: Direct evidence specifically for this compound is limited for some mechanisms, with inferences drawn from studies on related compound classes or natural sources containing this compound.

In Vivo Investigations in Animal Models

Animal models serve as crucial tools in preclinical research to assess the efficacy and understand the mechanisms of potential therapeutic agents like this compound in a physiological context that mimics, to some extent, human conditions. mdpi.com Various animal species and induced disease models are employed to investigate the compound's effects on different organ systems and pathological states.

Cardiovascular System Modulations in Preclinical Models

Research utilizing animal models has explored the potential of various compounds to modulate the cardiovascular system. nih.gov While specific studies on this compound's direct effects on the cardiovascular system in animal models were not prominently found in the initial search, the broader context of cardiovascular research in animals provides a framework for future investigations. Animal models, including rodents and larger mammals, are widely used to study cardiovascular diseases such as heart failure, pulmonary hypertension, and thrombotic conditions. nih.govfrontiersin.org These models help in understanding disease mechanisms and evaluating potential therapies by allowing for the monitoring of cardiac electrical activity, vascular function, and tissue remodeling. frontiersin.orgmdpi.comnih.gov

Metabolic Regulatory Effects in Animal Models (e.g., antidiabetic mechanisms)

Studies in animal models have investigated the metabolic regulatory effects of various natural compounds, including potential antidiabetic mechanisms. frontiersin.orgnih.gov Diabetes mellitus is a significant global health issue, and animal models, such as those induced by streptozotocin (B1681764) (STZ) or utilizing genetically predisposed strains like db/db mice, are commonly used to study the disease and evaluate therapeutic interventions. nih.govscielo.brfrontiersin.org These models allow for the assessment of effects on blood glucose levels, insulin (B600854) secretion and sensitivity, and the histopathology of pancreatic islets. scielo.brnih.gov For instance, studies on other compounds in STZ-induced diabetic mice have shown improvements in blood glucose levels and insulin sensitivity. scielo.br High-fat diets are also used to induce models of type 2 diabetes and associated metabolic disorders in rodents, providing insights into the effects of compounds on lipid metabolism and insulin resistance. frontiersin.orgfrontiersin.org While specific detailed findings for this compound in these models were not extensively retrieved, the established methodologies highlight the potential avenues for investigating this compound's impact on metabolic regulation in vivo.

Data from studies on other compounds in antidiabetic animal models:

| Compound | Animal Model | Key Metabolic Effect Observed | Citation |

| Aqueous extract of Erigeron floribundus leaves | STZ-induced type 1 diabetic Wistar rats | Decreased blood glucose, increased insulin | nih.gov |

| Betulinic acid | STZ-nicotinamide diabetic mice | Reduced blood glucose, improved insulin sensitivity | scielo.br |

| Resveratrol | db/db mice | Decreased blood glucose and HbA1c, increased plasma insulin | frontiersin.org |

| Kaempferol | HFD- and STZ-treated rats, STZ-mice | Reduced circulating blood glucose and insulin, improved glucose tolerance | frontiersin.org |

Renal and Hepatic Cellular Responses in Animal Models

Animal models are widely used to investigate renal and hepatic diseases and evaluate the effects of various substances on kidney and liver function and pathology. nih.govnih.govemulatebio.commdpi.comunderstandinganimalresearch.org.uk Models of kidney disease include those mimicking acute kidney injury (AKI), chronic kidney disease (CKD), and diabetic nephropathy, often induced through methods like ischemia-reperfusion injury or the administration of nephrotoxic substances. nih.govmdpi.commedibeacon.com These models allow for the assessment of renal function markers, histological changes like fibrosis and inflammation, and cellular responses. nih.govmdpi.comnih.gov Similarly, various animal models exist for studying liver diseases, including fatty liver disease, steatohepatitis, and liver cancer, often induced by specific diets or chemical agents. nih.govunderstandinganimalresearch.org.ukoaepublish.comijbs.com These models are used to examine hepatic steatosis, inflammation, fibrosis, and hepatocellular responses. oaepublish.comijbs.com While specific findings on this compound's effects on renal and hepatic cellular responses in animal models were not extensively detailed in the search results, the established use of these diverse models underscores their relevance for investigating the compound's potential impact on these vital organs. Studies on other compounds have shown protective effects on the liver and kidneys in animal models of inflammation and arthritis. frontiersin.org

Data Table: Overview of Animal Models in Renal and Hepatic Research

| Organ | Disease Model Examples | Induction Methods Examples | Key Parameters Assessed | Citation |

| Renal | Acute Kidney Injury (AKI), Chronic Kidney Disease (CKD), Diabetic Nephropathy, Polycystic Kidney Disease | Ischemia-reperfusion injury, Nephrotoxic substances (e.g., cisplatin), Genetic mutations, STZ-induced diabetes | Renal function markers (SCr, BUN, GFR), Histology (fibrosis, inflammation, cysts), Cellular responses | nih.govmdpi.commdpi.commedibeacon.comnih.gov |

| Hepatic | Fatty Liver Disease (NAFLD), Steatohepatitis (NASH), Liver Cancer | High-fat diet, High-fructose diet, Chemical agents (e.g., CCl4), Genetic modifications | Steatosis, Inflammation, Fibrosis, Hepatocellular damage, Tumor development | nih.govunderstandinganimalresearch.org.ukoaepublish.comijbs.com |

Structural Modification and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Eriocarpin Derivatives and Analogues

The rational design and synthesis of derivatives and analogues involve creating new compounds based on the known structure of a lead compound like this compound, with targeted modifications to explore the impact on activity. This process often utilizes principles of bioisosterism and considers the spatial and electronic requirements for interaction with the biological target. nih.gov While specific detailed examples of the rational design and synthesis solely focused on this compound derivatives were not extensively found in the search results, the broader context of cardenolide and steroid glycoside research provides relevant methodologies. Studies on related compounds, such as erianin (B49306) analogues, demonstrate the design and synthesis of novel structures by altering aromatic rings, substituents, and linkers to improve activity. nih.gov The synthesis of other steroid derivatives, like erythrodiol (B191199) C-ring derivatives, highlights chemical transformations such as reduction, oximation, and rearrangement reactions to create analogues with altered functional groups and potential bioactivity. nih.gov Structural elucidation of newly synthesized compounds is typically confirmed using spectroscopic methods like UV, NMR (¹H and ¹³C), and Mass Spectrometry (MS). researchgate.netresearchgate.netnih.gov

Computational Approaches for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling employs computational techniques to build mathematical relationships between the structural properties (descriptors) of a series of compounds and their biological activities. wikipedia.orgresearchgate.netbiorxiv.orgyoutube.com This allows for the prediction of the activity of new, untested compounds based on their structures, thereby reducing the need for extensive experimental screening. biorxiv.orgnih.gov QSAR models aim to find consistent relationships between variations in molecular properties and changes in biological activity. researchgate.net Different QSAR methods exist, including classical approaches like Hansch-Fujita analysis and 3D methods like Comparative Molecular Field Analysis (CoMFA). biorxiv.org These models utilize various molecular descriptors, such as topological, electronic, and steric parameters, to capture the structural characteristics relevant to activity. youtube.com Valid QSAR modeling requires structurally consistent chemical representations and rigorous validation using training and test sets. biorxiv.orgnih.gov While direct QSAR studies specifically on this compound were not detailed, QSAR analysis has been applied to other cardenolides to understand the properties influencing their antiproliferative activity. researchgate.net These studies have indicated the importance of lipoaffinity and the presence and position of hydrogen bond acceptors. researchgate.net Computational tools and software are widely used to perform cheminformatics analyses and construct molecular models for predicting biological activity based on SAR and QSAR. dotmatics.comyoutube.com

Elucidation of Key Pharmacophores and Molecular Determinants of Bioactivity

The elucidation of key pharmacophores and molecular determinants of bioactivity involves identifying the essential structural features and their spatial arrangement required for a molecule to interact with its biological target and elicit a specific response. nih.gov For cardenolides, the pharmacophore necessary for receptor recognition, particularly with the sodium-potassium ATPase, has been a subject of study. researchgate.net SAR results for cardenolides suggest that modifications in the C and D steroidal rings are significant, and substituent groups capable of acting as hydrogen bond acceptors at the C3 position are required for activity. researchgate.net QSAR models further support the involvement of properties like lipoaffinity and hydrogen bond acceptor atoms in the antiproliferative activity of certain cardenolides. researchgate.net Conversely, the presence and position of very electronegative atoms can decrease this activity. researchgate.net Molecular docking studies are often employed to provide insights into the binding interactions between ligands and receptors, helping to understand the basis for observed activities and guiding the design of improved analogues. nih.govnih.gov Pharmacophore modeling, which can be structure-based or ligand-based, identifies key interaction points such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic centers that constitute the pharmacophore. nih.gov These studies collectively contribute to understanding the molecular determinants governing the bioactivity of compounds like this compound.

Advanced Analytical Methodologies for Research and Characterization

Hyphenated Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS/MS, QTOF-MS, ESI-Q-TOF) for Detection and Qualitative Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures containing compounds like Eriocarpin. Liquid chromatography-mass spectrometry (LC-MS) is a widely used method for the qualitative and quantitative determination of compounds in natural product extracts nih.gov. The coupling of LC with MS, or tandem MS (LC-MS/MS), significantly enhances the ability to solve structural problems of complex natural products due to its high sensitivity and selectivity nih.govnih.gov.

Mass spectrometry provides invaluable information for confirming the identities of analyte molecules by yielding data on their molecular weight and fragmentation patterns nih.govlibretexts.orgarcjournals.org. This allows for the reconstruction of the structure of an unknown compound from its MS data nih.gov. Hyphenated chromatographic techniques coupled with MS offer unparalleled qualitative analysis, high accuracy, and sensitivity, even when analyzing complex matrices such as biological fluids or plant extracts nih.gov. Techniques like Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) and Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF) provide high mass accuracy and high resolution, which are critical for the confident identification of compounds and the differentiation of isobaric species libretexts.orgrsc.org. ESI-QTOF-MS coupled to HPLC is a powerful tool for both quantitative and qualitative analysis of molecules in complex matrices, effectively reducing matrix interferences libretexts.org. The fragmentation patterns obtained from MS/MS analysis provide detailed structural information, aiding in the positive identification of this compound by comparing experimental data with spectral libraries or predicted fragmentation pathways.

Strategies for Quantitative Analysis of this compound in Complex Biological Matrices

Quantitative analysis aims to determine the amount or concentration of an analyte in a mixture libretexts.org. For this compound in complex biological matrices, such as plasma, urine, or tissue homogenates, quantitative analysis presents unique challenges due to the presence of numerous endogenous compounds that can interfere with the analysis nih.govchromatographyonline.com. High-performance liquid chromatography coupled to mass spectrometry (LC-MS) has become a predominant analytical method for the quantitative determination of analytes in biological matrices due to its high specificity, sensitivity, and throughput nih.govchromatographyonline.com. Specifically, LC-MS/MS is often the method of choice for the quantitative analysis of therapeutic proteins and likely small molecules like this compound in complex biological samples nih.govresearchgate.net.

However, matrix effects can significantly impact the accuracy, reproducibility, and sensitivity of quantitative LC-MS analysis chromatographyonline.com. Matrix effects occur when coeluting compounds interfere with the ionization process in the MS detector, leading to ionization suppression or enhancement chromatographyonline.com. To mitigate these effects, proper sample preparation is crucial nih.govresearchgate.net. Strategies include various extraction techniques such as liquid-liquid extraction or solid-phase extraction to isolate the analyte of interest and remove interfering substances. The use of internal standards, particularly isotopically labeled analogs of the analyte, is another common strategy to compensate for matrix effects and variations in sample processing and instrument performance. Calibration curves prepared in a relevant biological matrix are also essential for accurate quantification. Hybrid methods combining ligand-binding affinity capture with LC-MS are also emerging as powerful approaches for quantitative bioanalysis in complex samples, offering high specificity and the ability to analyze multiple analytes within a single sample mdpi.com.

Spectroscopic Techniques for Structural Elucidation Support (focus on application, not specific data)

Spectroscopic techniques provide complementary information to mass spectrometry, which is vital for confirming the structure of this compound. These methods analyze the interaction of matter with electromagnetic radiation across various wavelengths, offering insights into molecular structure, functional groups, and electronic transitions espublisher.com.

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to detect the presence of chromophores (functional groups that absorb UV or visible light) within the this compound molecule slideshare.netjchps.com. While UV-Vis spectroscopy provides limited detailed structural information, it can be useful for quantitative measurements and can indicate the presence of conjugated systems espublisher.comslideshare.netjchps.com.

Infrared (IR) spectroscopy is routinely used for the identification and structural elucidation of natural products by providing information about the functional groups present in the molecule based on their characteristic vibrational frequencies arcjournals.orgslideshare.netjchps.com. By analyzing the absorption bands in the IR spectrum, specific bonds and functional groups within this compound can be identified, such as hydroxyl, carbonyl, or aromatic groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), is one of the most powerful tools for structural elucidation jchps.com. NMR provides detailed information about the connectivity of atoms within a molecule, the types of hydrogen and carbon environments, and the spatial arrangement of atoms jchps.comnptel.ac.in. Techniques such as one-dimensional NMR (e.g., ¹H and ¹³C NMR) and two-dimensional NMR (e.g., COSY, HMQC, HMBC) are invaluable for assigning signals to specific atoms and determining the complete structure of this compound jchps.com.

While each spectroscopic technique provides different information, their combined application is essential for a comprehensive structural characterization of this compound, confirming the molecular structure suggested by mass spectrometric data nptel.ac.in.

Microfluidic and Nanoparticle Tracking Analysis (NTA) for Advanced Characterization

Microfluidics involves the precise control and manipulation of fluids at the micro-scale, offering advantages such as small sample consumption, fast reaction speeds, and high sorting accuracy nih.gov. Microfluidic devices have been increasingly used for various biological and chemical analyses, including cell analysis and drug screening nih.govmdpi.comnih.gov. While primarily applied to cellular studies or the analysis of nanoparticles, microfluidics could potentially be relevant for this compound research if the compound is studied in a cellular context, for example, investigating its effects on single cells within a microfluidic chip. Microfluidic systems can simulate in vivo biological environments and allow for high-throughput analysis nih.gov.

Nanoparticle Tracking Analysis (NTA) is a technique used to visualize and analyze nanoparticles in liquid suspensions, determining their size distribution and concentration by tracking their Brownian motion merkel.co.ilmalvernpanalytical.comwikipedia.org. NTA is typically applied to particles ranging from approximately 10 to 1000 nm wikipedia.org. While this compound itself is a small molecule and not a nanoparticle, NTA could be relevant if this compound is formulated into nanoparticles for drug delivery purposes or if its interaction with or presence within biological nanoparticles (like extracellular vesicles) is being investigated merkel.co.ilatomikateknik.comcornell.edu. NTA allows for the particle-by-particle analysis, providing high-resolution size distribution and the ability to monitor real-time events like aggregation malvernpanalytical.comwikipedia.org. Fluorescence mode NTA can provide specific data for fluorescently labeled particles, which could be applied if this compound or associated structures are labeled merkel.co.ilatomikateknik.com.

These advanced techniques, while perhaps not directly used for routine analysis of this compound as a pure compound, offer potential avenues for its characterization in more complex scenarios, such as within formulations or biological systems.

Ethnobotanical Context and Traditional Knowledge Integration

Traditional Uses of Eriocarpin-Containing Plant Species Informing Modern Phytochemical Research

Traditional medicine, heavily reliant on plant-derived remedies, remains a cornerstone of healthcare for a significant portion of the world's population. researchgate.net Ethnobotanical research documents the traditional knowledge and uses of medicinal plants by local communities. researchgate.net This traditional knowledge serves as a valuable database for identifying plant species with potential therapeutic effects. frontiersin.org For instance, plants traditionally used for various ailments, such as those affecting the liver or cardiovascular system, can inform modern phytochemical research to isolate and identify the active compounds responsible for these effects. ontosight.aifrontiersin.org this compound, being a cardioactive steroid isolated from plants, exemplifies how traditional uses of certain plant species, particularly those known for effects on the heart or related conditions, could have historically guided investigations into their chemical constituents. ontosight.ai

While specific traditional uses directly attributed to "this compound" as a named compound are not widely documented in the search results, the compound's isolation from plants used in traditional medicine highlights the broader principle. The historical use of plants containing cardioactive steroids for conditions affecting the heart underscores the importance of ethnobotanical leads in the discovery of such compounds. ontosight.ai

Methodologies for Ethnobotanical Data Collection and Validation in Compound-Specific Research

The collection of ethnobotanical data is fundamental to identifying plants with potential medicinal value. Various methodologies are employed to gather this traditional knowledge, including semi-structured interviews, group discussions, field observations, and the use of structured questionnaires. researchgate.netnih.govijcmas.comnih.govethnobotanyjournal.org These methods aim to document information such as local plant names, the specific plant parts used, methods of preparation, and the ailments they are traditionally used to treat. nih.govethnobotanyjournal.org

Interactive Table: Ethnobotanical Data Collection Methods

| Method | Description | Application in Compound Research Context |

| Semi-structured Interviews | Flexible interviews guided by a list of topics or questions. | Gathering detailed information on specific plant uses, preparation methods, and perceived efficacy. researchgate.netnih.govnih.govethnobotanyjournal.org |

| Group Discussions | Facilitated discussions with a group of knowledgeable individuals. | Exploring shared knowledge, reaching consensus on plant uses, and understanding community perspectives. researchgate.netnih.govijcmas.comnih.gov |

| Field Observation | Direct observation of how plants are collected, prepared, and used. | Documenting practical aspects of traditional medicine and identifying the plants in their natural habitat. nih.govijcmas.comnih.gov |

| Structured Questionnaires | Pre-defined questions to collect standardized data from informants. | Systematically gathering information on plant uses, plant parts, and ailments across a larger population. researchgate.netfrontiersin.orgnih.govethnobotanyjournal.org |

| Voucher Specimen Collection | Collecting and preserving plant samples for identification and documentation. | Ensuring accurate botanical identification of traditionally used plants linked to reported uses. ijcmas.comorgprints.org |

Contributions of Traditional Knowledge Systems to this compound Research Trajectories

Traditional knowledge systems have historically provided the foundation for the discovery of numerous natural products with therapeutic properties. nih.govmdpi.com The transition from traditional ethnopharmacology to modern drug discovery often begins with the identification of plants used in traditional medicine for specific ailments. nih.govresearchgate.net This knowledge guides researchers towards plants that are likely to contain bioactive compounds. ijcmas.cometnobotanica.us

Future Research Directions and Unaddressed Challenges

Elucidation of Undefined Biosynthetic Intermediates and Pathways

While significant progress has been made in understanding terpenoid biosynthesis pathways in plants, including the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways mdpi.commdpi.com, the specific biosynthetic route for Eriocarpin, a cardenolide, is not fully elucidated. Cardenolides are a class of steroids , and their biosynthesis typically involves the mevalonate pathway for the steroid core, with subsequent modifications. mdpi.com However, the precise enzymatic steps and intermediate compounds leading specifically to this compound remain to be definitively identified. Research into related cardenolide biosynthesis, such as in Erysimum cheiranthoides, highlights the complexity and the ongoing efforts to understand these pathways. researchgate.net Future studies should employ advanced analytical techniques and genetic approaches to map the complete biosynthetic pathway of this compound, identify the genes encoding the relevant enzymes, and understand the regulatory mechanisms involved. mdpi.commdpi.com This knowledge is crucial for potential biotechnological production of this compound.

Exploration of Novel Molecular Targets and Mechanistic Underpinnings in Cellular Models

Research has indicated that this compound possesses antioxidant properties researchgate.netrdd.edu.iq and may influence lipid metabolism . However, a comprehensive understanding of its molecular targets and the detailed mechanisms by which it exerts its biological effects in various cellular models is still needed. Studies on other bioactive compounds from Citrus aurantium peels, which also contain this compound, suggest potential roles in inhibiting fat accumulation and protecting against oxidative damage in organs. Further research should utilize a range of cellular models to investigate this compound's interactions with specific proteins, enzymes, and signaling pathways. Techniques such as pull-down assays, reporter gene assays, and phosphoproteomics could help identify direct targets and downstream effects. Elucidating these mechanisms at a molecular level is essential for understanding its therapeutic potential and identifying potential off-target effects.

Development of Sustainable and Scalable Synthetic Strategies for this compound and its Bioactive Analogues

This compound is a natural product found in sources like lemon peel researchgate.netrdd.edu.iq. While extraction from natural sources is a possibility, developing sustainable and scalable synthetic or semi-synthetic strategies is crucial for ensuring a consistent and sufficient supply for further research and potential applications. Chemical synthesis of complex natural products like cardenolides can be challenging, often involving multiple steps and harsh conditions. researchgate.net Biological methods using fungi can produce a mixture of products, complicating recovery. researchgate.net Future research should explore innovative green chemistry approaches for extraction from natural sources rdd.edu.iq, as well as develop efficient and environmentally friendly synthetic routes. rdd.edu.iq Furthermore, developing strategies for synthesizing bioactive analogues of this compound could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. mdu.se

Application of Advanced Multi-omics and Systems Pharmacology Approaches in this compound Research

The application of advanced multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) and systems pharmacology approaches can provide a more holistic understanding of this compound's effects within biological systems. frontiersin.orgmdpi.combiorxiv.orgnih.gov Integrating data from different omics levels can reveal complex interactions and regulatory networks influenced by this compound. frontiersin.orgmdpi.comnih.gov This can help identify biomarkers of response, understand mechanisms of action in a systems context, and predict potential efficacy and off-target effects. frontiersin.orgmdpi.comnih.gov Systems pharmacology, which integrates computational modeling with experimental data, can be used to build predictive models of this compound's behavior in biological systems. frontiersin.orgmdpi.com Challenges in multi-omics integration include handling large, complex datasets and ensuring data quality and reproducibility. biorxiv.orgnih.gov

Methodological Advancements in In Vitro and Animal Model Systems for Comprehensive Bioactivity Assessment

While in vitro and animal models are essential for assessing the bioactivity of compounds like this compound, current models have limitations in fully recapitulating the complexity of human physiology and disease. researchgate.netosf.ioadvancedsciencenews.comnih.gov There is a need for methodological advancements in developing more predictive in vitro systems, such as organ-on-a-chip and 3D tissue models, which can better mimic human responses. researchgate.netnih.gov Furthermore, while animal models remain valuable, improving their translatability to human outcomes is a key challenge. osf.ioadvancedsciencenews.com Future research should focus on developing and validating more physiologically relevant in vitro and in vivo models to comprehensively assess this compound's efficacy and potential toxicity, addressing the ethical concerns and limitations of current animal studies. researchgate.netosf.ioadvancedsciencenews.comnih.govmdpi.com

Integration of Computational Modeling with Experimental Research for Predictive Biology

Integrating computational modeling with experimental research is crucial for advancing the understanding and prediction of this compound's biological activities. frontiersin.orgmdpi.comnumberanalytics.comnumberanalytics.comjck.bio Computational techniques such as quantitative structure-activity/property relationships (QSAR/QSPR), molecular docking, and machine learning can be used to predict this compound's interactions with biological targets, its pharmacokinetic properties, and its potential effects based on its chemical structure. frontiersin.orgmdpi.com Integrating these in silico predictions with experimental data from in vitro and in vivo studies can lead to more robust and predictive biological models. frontiersin.org This integrated approach can help prioritize research directions, optimize experimental design, and accelerate the discovery and development process for this compound and its analogues. frontiersin.orgnumberanalytics.com Challenges include the need for high-quality experimental data to train and validate models and the complexity of biological systems. biorxiv.orgfrontiersin.orgnumberanalytics.comnumberanalytics.com

Q & A

Q. What are the primary natural sources of Eriocarpin, and how can they be reliably identified in plant extracts?

- Methodological Answer : To identify this compound's natural sources, begin with a systematic literature review to compile documented plant species. Use phytochemical screening techniques (e.g., TLC, HPLC) coupled with spectral databases for compound matching. Validate findings through comparative analysis with reference standards and replicate extraction protocols from peer-reviewed studies (e.g., ethanol/water solvent systems). Ensure taxonomic verification of plant specimens via herbarium databases or molecular barcoding .

Q. What established protocols exist for isolating this compound from its natural sources with high purity?

- Methodological Answer : Isolation typically involves column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative HPLC. Optimize solvent gradients based on polarity profiles of this compound. Purity validation requires NMR (¹H/¹³C), mass spectrometry, and melting point analysis. Reproducibility hinges on documenting solvent ratios, temperature, and pressure conditions, as per Beilstein Journal guidelines for experimental transparency .

Q. How do researchers validate the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Combine 2D-NMR (COSY, HSQC, HMBC) to assign proton and carbon signals, ensuring congruence with published data. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Always include negative controls (e.g., solvent blanks) to rule out artifacts .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the molecular mechanisms of this compound's bioactivity?

- Methodological Answer : Use a multi-omics approach:

- In vitro : siRNA knockdown or CRISPR-Cas9 gene editing to identify target pathways.

- In silico : Molecular docking (AutoDock Vina) to predict protein-ligand interactions.

- In vivo : Transgenic models to assess phenotypic changes.

Apply dose-response curves and time-course studies to establish causality. Statistical rigor requires predefining effect sizes and power analysis to minimize Type I/II errors .

Q. How can conflicting data on this compound's pharmacokinetic properties across studies be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines. Stratify studies by variables:

- Dosage : Compare bioavailability at low vs. high doses.

- Model systems : Differences in rodent vs. human hepatocyte metabolism.

- Analytical methods : LC-MS vs. ELISA sensitivity.

Use funnel plots to detect publication bias and mixed-effects models to account for heterogeneity .

Q. What are the critical considerations in designing dose-response studies to assess this compound's therapeutic efficacy?

- Methodological Answer :

- PICOT Framework : Define Population (cell lines/animal models), Intervention (dose range), Comparison (vehicle controls), Outcome (IC₅₀/EC₅₀), Timeframe (acute vs. chronic exposure).

- Statistical Design : Use nonlinear regression (e.g., Hill equation) to model dose-response relationships. Ensure blinding and randomization to reduce bias. Pre-register protocols on platforms like Open Science Framework to enhance reproducibility .

Methodological Frameworks for Rigor

- FINER Criteria : Evaluate feasibility, novelty, and relevance when formulating questions .

- PICOT/PEO : Structure hypotheses to isolate variables (e.g., "Does this compound (I) reduce inflammation (O) in murine macrophages (P) compared to dexamethasone (C)?" ).

Data Contradiction Resolution

- Root-Cause Analysis : Compare methodologies (e.g., extraction solvents affecting compound stability), assay conditions (pH, temperature), or statistical power. Replicate conflicting studies under standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.